3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde
Description
3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position and a 4,5-dihydrothiazole ring linked via a sulfanylmethyl group at the meta position. This compound is structurally analogous to sulfonylurea herbicides (e.g., metsulfuron-methyl) but lacks the sulfonylurea bridge, suggesting divergent applications or mechanisms of action .
Key structural attributes include:
- Benzaldehyde core: Provides a reactive aldehyde group for condensation or nucleophilic addition.
- 4-Methoxy substituent: Enhances electron-donating effects, stabilizing the aromatic ring and influencing intermolecular interactions.
Properties
IUPAC Name |
3-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-11-3-2-9(7-14)6-10(11)8-17-12-13-4-5-16-12/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNHTPJVSLMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzaldehyde and methoxy groups. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. This intermediate can then be reacted with appropriate aldehydes and methoxy reagents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its thiazole moiety which is known for various pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s functional groups are compared to analogous derivatives below:
Key Observations :
- Electron-withdrawing vs. donating effects : The thiazole-sulfanylmethyl group in the target compound introduces moderate electron-withdrawing character compared to the purely electron-donating methoxy group, altering reactivity in nucleophilic aromatic substitution .
- Hydrogen-bonding capacity : The thiazole’s nitrogen and sulfur atoms enable stronger hydrogen-bonding interactions than simple alkyl substituents, as demonstrated in graph-set analyses of similar crystals .
Crystallographic and Electronic Properties
- Crystal packing : The thiazole ring and methoxy group likely promote layered packing via π-π stacking and hydrogen bonds, as observed in related benzaldehyde derivatives analyzed using SHELX and ORTEP .
Biological Activity
3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde is a compound with a unique thiazole moiety that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and structure-activity relationships (SAR).
- Molecular Formula : C12H13NO2S2
- Molecular Weight : 267.37 g/mol
- CAS Number : [Not specified in the search results]
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of related compounds:
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 21 | SK-MEL-2 (skin cancer) | 4.27 | |
| Compound 23 | T47D (breast carcinoma) | Not specified | |
| Compound 22 | HT29 (colon carcinoma) | Not specified |
The structure-activity relationship studies indicate that modifications to the thiazole and phenyl rings can significantly enhance cytotoxicity. For example, substituents on the C-5 phenyl ring have been shown to be crucial for activity against various cancer types.
The mechanisms by which these compounds exert their anticancer effects often involve the induction of apoptosis in cancer cells. For instance, studies have indicated that certain thiazole derivatives activate caspases, leading to programmed cell death in leukemia cells (HL-60) and other malignancies .
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted by Alam et al. (2011) synthesized a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles and evaluated their anticancer properties. The results demonstrated significant suppressive activity against various human cancer cell lines, including lung and ovarian cancers .
Case Study 2: Structure-Activity Relationship Analysis
Research published in MDPI analyzed multiple thiazole derivatives, revealing that specific substitutions on the phenyl ring enhanced their inhibitory effects against cancer cell proliferation. The most active compounds displayed IC50 values lower than those of traditional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
